molecular formula C23H40O4 B13414572 methyl 7-[(1R,2R,3R)-2-[(E)-4,4-dimethyloct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoate

methyl 7-[(1R,2R,3R)-2-[(E)-4,4-dimethyloct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoate

Cat. No.: B13414572
M. Wt: 380.6 g/mol
InChI Key: IFMWDTKAFNKTAP-MRIDIUIFSA-N
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Description

Methyl 7-[(1R,2R,3R)-2-[(E)-4,4-dimethyloct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoate is a complex organic compound with a unique structure that includes a cyclopentyl ring, a heptanoate ester, and a dimethyloctenyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-[(1R,2R,3R)-2-[(E)-4,4-dimethyloct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoate typically involves multiple steps, starting from readily available precursors. One common approach is to start with the cyclopentyl ring, which is functionalized to introduce the hydroxy and oxo groups. The dimethyloctenyl side chain is then attached via a series of coupling reactions, and the final esterification step introduces the heptanoate group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-[(1R,2R,3R)-2-[(E)-4,4-dimethyloct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

    Reduction: The oxo group can be reduced to a hydroxy group.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxo group can produce a secondary alcohol.

Scientific Research Applications

Methyl 7-[(1R,2R,3R)-2-[(E)-4,4-dimethyloct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 7-[(1R,2R,3R)-2-[(E)-4,4-dimethyloct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoate exerts its effects involves interactions with specific molecular targets. The hydroxy and oxo groups play a crucial role in binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-[(1R,2R,3R)-2-[(E)-4,4-dimethyloct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoate is unique due to its specific combination of functional groups and side chains, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H40O4

Molecular Weight

380.6 g/mol

IUPAC Name

methyl 7-[(1R,2R,3R)-2-[(E)-4,4-dimethyloct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoate

InChI

InChI=1S/C23H40O4/c1-5-6-15-23(2,3)16-11-13-19-18(20(24)17-21(19)25)12-9-7-8-10-14-22(26)27-4/h11,13,18-19,21,25H,5-10,12,14-17H2,1-4H3/b13-11+/t18-,19-,21-/m1/s1

InChI Key

IFMWDTKAFNKTAP-MRIDIUIFSA-N

Isomeric SMILES

CCCCC(C)(C)C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OC)O

Canonical SMILES

CCCCC(C)(C)CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O

Origin of Product

United States

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